2-Hydroxyethyl methacrylate
Overview
Description
2-Hydroxyethyl methacrylate, also known as HEMA, is an organic compound with the chemical formula H2C=C(CH3)CO2CH2CH2OH . It is a colorless viscous liquid that readily polymerizes . HEMA is a monomer that is used to make various polymers . It is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents .
Synthesis Analysis
HEMA was first synthesized around 1925 . Common methods of synthesis are the reaction of methacrylic acid with ethylene oxide and the esterification of methacrylic acid with a large excess of ethylene glycol . Both these methods also produce some amount of ethylene glycol dimethacrylate .
Molecular Structure Analysis
The molecular formula of HEMA is C6H10O3 . The IUPAC name for HEMA is 2-Hydroxyethyl 2-methylprop-2-enoate .
Chemical Reactions Analysis
During the polymerization of HEMA, it acts as a crosslinking agent . The conversion of the C=C double bond of the monomer this compound is confirmed by Fourier transform infrared spectroscopy .
Physical and Chemical Properties Analysis
HEMA is a colorless viscous liquid with a density of 1.07 g/cm^3 . It has a melting point of -99 °C and a boiling point of 213 °C . It is completely miscible with water and ethanol . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C .
Scientific Research Applications
Biomedical Materials : HEMA is frequently used in the development of biocompatible and degradable polymers. These polymers are suitable for various biomedical applications, such as drug delivery systems and tissue engineering. Degradable and less toxic versions of poly(2-hydroxyethyl methacrylate) (PHEMA) with ester linkages in the backbone show promise in sustained drug delivery systems with high cell viability (Zhang et al., 2012).
Biosensors and Microfluidic Devices : HEMA-based hydrogels, like the pH-sensitive HEMA-DMAEMA hydrogel, are used in microfluidic devices as sensors and actuators. Their ability to change volume in response to environmental pH makes them ideal for these applications (Benjamin et al., 2018).
Ophthalmic Applications : PHEMA, derived from HEMA, is widely applied in ophthalmic applications, particularly in the creation of contact lenses and ocular drug delivery systems. Its excellent biocompatibility and minimal immunological response make it ideal for these applications (Zare et al., 2021).
Surface Modification and Tissue Engineering : HEMA is used to create surface-patterned hydrogels for tissue engineering. These patterns can retain their shape during isotropic swelling/deswelling cycles, making them useful in biomedical applications (Chiellini et al., 2001).
Drug Delivery Systems : HEMA is incorporated into hydrogel/clay nanocomposites for potential use as drug carriers. The incorporation efficiency and release control of drugs like paracetamol can be optimized by varying the concentration of clay within the hydrogel (Bounabi et al., 2016).
Dental Applications : HEMA is often used in dental materials, and its exposure to dental personnel and patients makes it a subject of study for allergic reactions and sensitization (Isaksson et al., 2005).
Heavy Metal Ion Removal : Nanoparticles of PHEMA have been studied for the removal of heavy metal ions like mercury(II) from solutions, highlighting its potential in environmental applications (Tükmen et al., 2010).
Mechanism of Action
Target of Action
2-Hydroxyethyl methacrylate (HEMA) primarily targets the skin and the reproductive system . It is a semi-volatile, monofunctional methacrylate monomer of low viscosity . It is used in a variety of applications, including UV inks, adhesives, lacquers, dental materials, and artificial nails .
Mode of Action
HEMA is an ester and can be targeted by esterases in the organism, leading to its degradation . During polymerization, HEMA acts as a crosslinking agent . It readily polymerizes and is used to synthesize hydrogels for biomedical applications .
Biochemical Pathways
HEMA is involved in the polymerization pathway . It is used in the synthesis of biologically functional poly (this compound) (PHEMA) copolymers . The water swelling properties of HEMA are enhanced by copolymerization with more hydrophilic monomers .
Pharmacokinetics
The pharmacokinetics of HEMA involve its absorption, distribution, metabolism, and elimination. It is known to undergo enzymatic hydrolysis . .
Result of Action
The primary result of HEMA’s action is the formation of polymers. It is used to synthesize hydrogels for biomedical applications . It has been reported to induce genotoxic effects . It can also cause contact allergy when it is uncured .
Action Environment
The action of HEMA can be influenced by environmental factors. For instance, it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators . It is also important to note that HEMA causes allergy when it is uncured .
Safety and Hazards
Future Directions
HEMA-based hydrogels are appealing for translational work, as they are affordable and the use of HEMA is FDA approved . Furthermore, HEMA is photopolymerizable, providing spatiotemporal control over mechanical properties . However, HEMA is a non-degradable polymer, and many attempts have been made to address this issue .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl Methacrylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The primary product of this compound degradation is methacrylic acid . This monomer, soluble in water, gives a hydrogel after polymerization whose applications in biomedical fields are important .
Cellular Effects
This compound has been reported to induce genotoxic effects in human gingival fibroblasts, possibly through methacrylic acid, an immediate product of its degradation . It also induces a concentration-dependent increase in mitochondrial dysfunction and the intrinsic caspase pathway, including the activation of caspase-3 and caspase-9 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The thermally-induced free-radical polymerization of this compound is supported by a high electric field .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound induces DNA damage in human gingival fibroblasts, which is not persistent and is removed during a 120 min repair incubation . The product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important considerations .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is known that this compound may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .
Properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHKFSMXKNTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-16-5, 9016-69-7, 25736-86-1 | |
Record name | Poly(2-hydroxyethyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Polyethylene glycol monomethacrylate | |
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DSSTOX Substance ID |
DTXSID7022128 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Boiling Point |
67 °C @ 3.5 mm Hg, 250 °C (calculated) | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Flash Point |
97 °C (closed cup), 97 °C c.c. | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Solubility |
Miscible with water and soluble in common org solvents, Solubility in water: miscible | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Density |
1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 4.5 | |
Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Vapor Pressure |
0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Color/Form |
Clear mobile liquid | |
CAS No. |
868-77-9, 12676-48-1 | |
Record name | 2-Hydroxyethyl methacrylate | |
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Record name | 2-Hydroxyethyl methacrylate | |
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Record name | Methacrylic acid, 2-hydroxyethyl ester | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
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Record name | 2-hydroxyethyl methacrylate | |
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Record name | 2-HYDROXYETHYL METHACRYLATE | |
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Melting Point |
FP: -12 °C | |
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Retrosynthesis Analysis
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